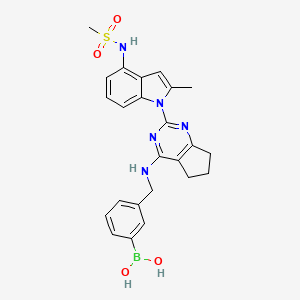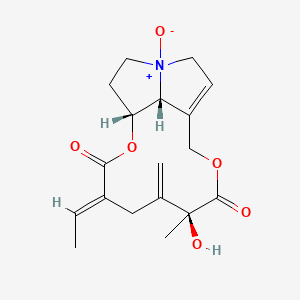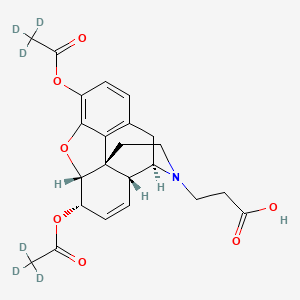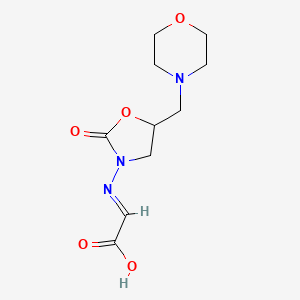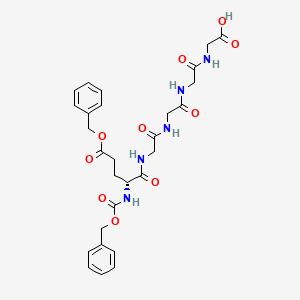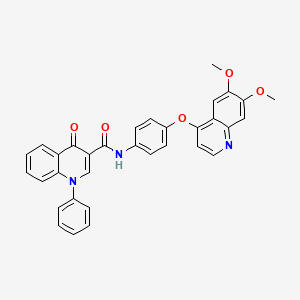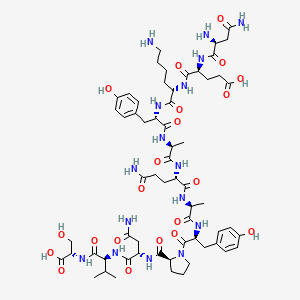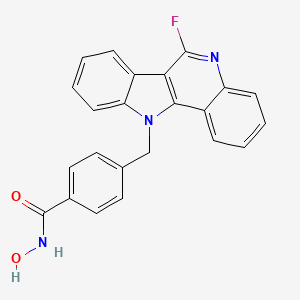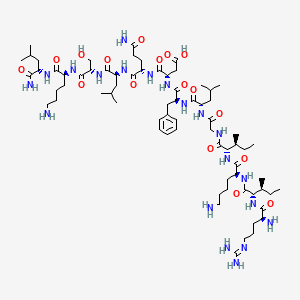
JQ1-Tco
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JQ1-trans-cyclooctene (JQ1-Tco) is a derivative of JQ1, a small-molecule inhibitor of the bromodomain and extra terminal (BET) protein family. This compound is particularly notable for its application in click chemistry, which allows for specific and efficient chemical conjugation under mild conditions. This compound is used extensively in scientific research as a molecular probe for studying BET proteins and their role in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
JQ1-Tco is synthesized through a series of chemical reactions starting from JQ1This is typically achieved through a copper-free click chemistry approach, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA) reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
JQ1-Tco primarily undergoes click chemistry reactions, such as SPAAC and iEDDA. These reactions are highly specific and efficient, allowing for the conjugation of this compound with various biomolecules without the need for toxic catalysts .
Common Reagents and Conditions
SPAAC Reaction: Typically involves azide-functionalized biomolecules and this compound under mild, aqueous conditions.
iEDDA Reaction: Involves tetrazine-functionalized biomolecules and this compound, also under mild conditions
Major Products
The major products of these reactions are conjugates of this compound with the target biomolecules, which can be used for various applications in molecular biology and medicinal chemistry .
科学的研究の応用
JQ1-Tco has a wide range of applications in scientific research:
Chemistry: Used as a molecular probe in click chemistry to study the interactions and functions of BET proteins
Biology: Facilitates the labeling and tracking of BET proteins in live cells, aiding in the study of gene regulation and cellular processes
Medicine: Employed in preclinical studies to evaluate the efficacy and toxicity of BET inhibitors in cancer therapy
Industry: Utilized in the development of targeted drug delivery systems and diagnostic tools
作用機序
JQ1-Tco exerts its effects by inhibiting the bromodomain and extra terminal (BET) proteins, specifically BRD4. This inhibition disrupts the interaction between BET proteins and acetylated lysine residues on histones, leading to changes in gene expression. The click chemistry modification allows this compound to be used as a molecular probe to study these interactions in detail .
類似化合物との比較
Similar Compounds
JQ1: The parent compound of JQ1-Tco, also a BET inhibitor.
IBET-762: Another BET inhibitor used in similar research applications .
Uniqueness
This compound is unique due to its suitability for click chemistry, which allows for specific and efficient conjugation with biomolecules. This makes it a valuable tool for studying BET proteins in various biological contexts .
特性
分子式 |
C31H37ClN6O3S |
|---|---|
分子量 |
609.2 g/mol |
IUPAC名 |
[(4Z)-cyclooct-4-en-1-yl] N-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propyl]carbamate |
InChI |
InChI=1S/C31H37ClN6O3S/c1-19-20(2)42-30-27(19)28(22-12-14-23(32)15-13-22)35-25(29-37-36-21(3)38(29)30)18-26(39)33-16-9-17-34-31(40)41-24-10-7-5-4-6-8-11-24/h4-5,12-15,24-25H,6-11,16-18H2,1-3H3,(H,33,39)(H,34,40)/b5-4-/t24?,25-/m0/s1 |
InChIキー |
CYIPOINYTLBSLB-SBSQNJSVSA-N |
異性体SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCC/C=C\CC4)C5=CC=C(C=C5)Cl)C |
正規SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCCC=CCC4)C5=CC=C(C=C5)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


